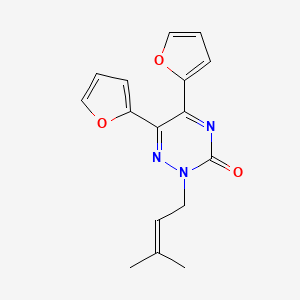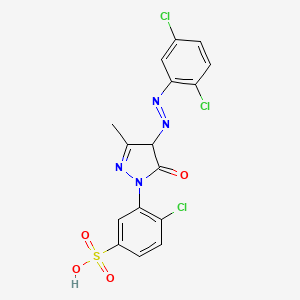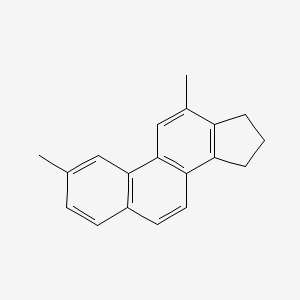
15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2,12-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2,12-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with a complex molecular structure. This compound is part of the larger family of PAHs, which are known for their stability and persistence in the environment. PAHs are commonly found in fossil fuels and are produced during incomplete combustion processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2,12-dimethyl- typically involves the cyclization of linear precursors under high temperatures and pressures. One common method is the Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form the polycyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to improve yield and selectivity. Catalysts such as zeolites or transition metal complexes can be used to facilitate the cyclization reactions. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2,12-dimethyl- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). These reactions typically occur under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or nickel (Ni).
Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like nitric acid (HNO3) or halogens (Cl2, Br2) under controlled conditions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Production of hydrogenated derivatives.
Substitution: Introduction of functional groups such as nitro (-NO2) or halogen atoms (Cl, Br) onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2,12-dimethyl- is used as a building block for the synthesis of more complex PAHs and heterocyclic compounds. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activity. It has been investigated for its effects on cellular processes and its role in the development of certain diseases.
Medicine: In medicine, PAHs like 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2,12-dimethyl- are of interest due to their potential carcinogenic properties. Research is ongoing to understand their mechanisms of action and to develop therapeutic strategies to mitigate their harmful effects.
Industry: In industry, PAHs are used in the production of dyes, pigments, and other materials. They are also used as additives in lubricants and other products.
Mécanisme D'action
The mechanism by which 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2,12-dimethyl- exerts its effects involves its interaction with cellular components. It can bind to DNA and other biomolecules, leading to oxidative stress and cellular damage. The molecular targets and pathways involved include DNA adduct formation, activation of signaling pathways, and modulation of gene expression.
Comparaison Avec Des Composés Similaires
Benzo(a)pyrene: Another PAH with similar structural features and carcinogenic properties.
Anthracene: A simpler PAH with three fused benzene rings.
Chrysene: A PAH with four fused benzene rings, similar to 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2,12-dimethyl-.
Uniqueness: 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2,12-dimethyl- is unique due to its specific substitution pattern and the presence of the dihydro groups at positions 16 and 17. This structural feature influences its reactivity and biological activity, making it distinct from other PAHs.
Propriétés
Numéro CAS |
3974-81-0 |
|---|---|
Formule moléculaire |
C19H18 |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
2,12-dimethyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C19H18/c1-12-6-7-14-8-9-17-16-5-3-4-15(16)13(2)11-19(17)18(14)10-12/h6-11H,3-5H2,1-2H3 |
Clé InChI |
MZNWJWMHRIEKNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C=CC3=C2C=C(C4=C3CCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



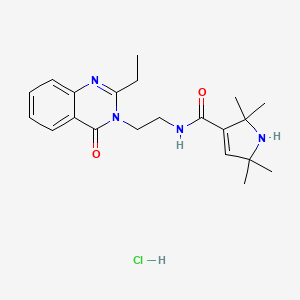
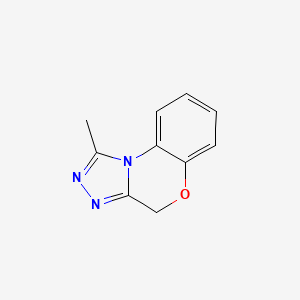
![1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B15183369.png)
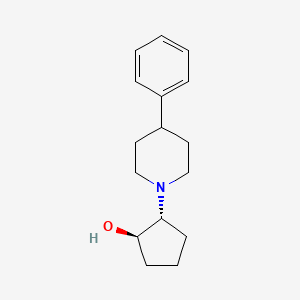
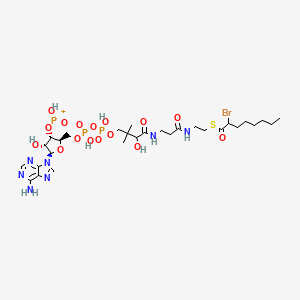
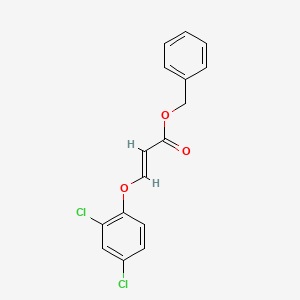
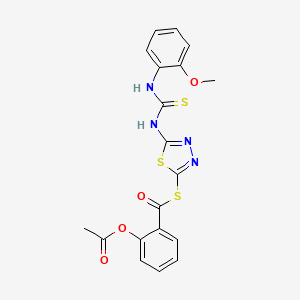
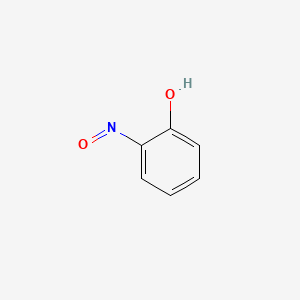


![[(3S,3aR,6S,6aS)-3-[4-(3-indazol-2-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15183418.png)
